3-(3,5-Ditert-butylphenyl)acrylic acid
Description
Structural Classification and Significance within Arylacrylic Acids
3-(3,5-Ditert-butylphenyl)acrylic acid belongs to the class of organic compounds known as arylacrylic acids, which are a subclass of α,β-unsaturated carboxylic acids. The core structure consists of an acrylic acid moiety attached to an aryl (aromatic ring) group. In this specific molecule, the aryl group is a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions.
The significance of its structure lies in the combination of two key features:
The Acrylic Acid Moiety : This functional group, with its carbon-carbon double bond conjugated to a carboxylic acid, is highly reactive. It can undergo a variety of chemical transformations, including polymerization, addition reactions, and esterification. This reactivity makes it a versatile component for synthesizing larger, more complex molecules and polymers.
The 3,5-Di-tert-butylphenyl Group : The two bulky tert-butyl groups provide significant steric hindrance around the phenyl ring. This steric bulk can influence the compound's physical properties, such as solubility in organic solvents and its solid-state packing. In the context of polymer chemistry, these bulky side groups can prevent chain aggregation and π-stacking, leading to materials with enhanced processability and specific optical or electronic properties.
This unique combination of a reactive functional group and a sterically demanding substituent makes this compound a molecule of interest for creating specialized chemical structures and functional materials.
Overview of Key Academic Research Areas and Fundamental Chemical Interest
The chemical interest in this compound and related compounds spans several key areas of academic research, primarily driven by its distinct structural characteristics.
While specific documented syntheses for this compound are not widespread in readily available literature, its structure lends itself to well-established synthetic organic chemistry reactions used for creating arylacrylic acids. wikipedia.org Two prominent methods are the Perkin reaction and the Heck reaction.
Perkin Reaction : This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid. wikipedia.orgbyjus.com To synthesize the target compound, 3,5-di-tert-butylbenzaldehyde (B94254) would be reacted with acetic anhydride and an alkali acetate (B1210297) (e.g., sodium acetate), followed by hydrolysis to yield this compound. onlineorganicchemistrytutor.com The reaction typically requires heating to proceed effectively. onlineorganicchemistrytutor.com
Heck Reaction : A powerful palladium-catalyzed cross-coupling reaction, the Heck reaction couples an unsaturated halide with an alkene. wikipedia.org To form this compound, a halide such as 1-bromo-3,5-di-tert-butylbenzene (B1269908) could be reacted with acrylic acid or an acrylate (B77674) ester (like ethyl acrylate) in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand, and a base. wikipedia.orgthieme-connect.de This method is known for its high functional group tolerance and often provides good stereoselectivity. youtube.com
The distinct molecular structure of this compound makes it a promising candidate for use in materials science, particularly in the synthesis of specialized polymers. The acrylic acid portion can act as a monomer for polymerization. chemicalbook.com The presence of the bulky 3,5-di-tert-butylphenyl groups is of particular importance for creating polymers with tailored properties.
Incorporating sterically hindered groups like di-tert-butylphenyl into a polymer backbone can:
Enhance Solubility : The bulky, non-polar tert-butyl groups can disrupt polymer chain packing, increasing the free volume and improving the solubility of the resulting polymer in common organic solvents.
Control Intermolecular Interactions : In conjugated polymers used in organic electronics, such bulky side chains are strategically employed to prevent undesirable π-π stacking between polymer chains. This can improve the performance of materials used in applications like organic solar cells. rsc.org
Therefore, this compound can be used as a monomer or co-monomer to synthesize polymers for coatings, resins, or advanced functional materials where processability and control over solid-state morphology are crucial.
The fundamental chemical interest in this compound also includes the study of reaction mechanisms for its synthesis.
Heck Reaction Mechanism : The catalytic cycle of the Heck reaction is a cornerstone of modern organometallic chemistry. It generally proceeds through a sequence of steps:
Oxidative Addition : The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.
Migratory Insertion : The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.
Syn β-Hydride Elimination : A hydrogen atom from the alkyl chain is eliminated, reforming the alkene double bond in the product and forming a palladium-hydride species.
Reductive Elimination : The palladium-hydride complex eliminates H-X (where X is the halide), and the base regenerates the active Pd(0) catalyst, completing the cycle.
Perkin Reaction Mechanism : This reaction is believed to proceed via the following steps:
Enolate Formation : The base (alkali salt of the acid) removes a proton from the acid anhydride to form an enolate ion. byjus.com
Nucleophilic Attack : The enolate acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (3,5-di-tert-butylbenzaldehyde). iitk.ac.in
Protonation and Dehydration : The resulting intermediate is protonated and then undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated anhydride. onlineorganicchemistrytutor.com
Hydrolysis : The final step is the hydrolysis of the anhydride to yield the desired α,β-unsaturated aromatic acid. onlineorganicchemistrytutor.com
The significant steric hindrance from the di-tert-butyl groups could potentially influence the kinetics and regioselectivity of these reactions, making it an interesting subject for more detailed mechanistic studies.
Chemical Compound Data
Below is a table summarizing key identifiers for this compound.
| Property | Value |
| IUPAC Name | 3-(3,5-di-tert-butylphenyl)prop-2-enoic acid |
| CAS Number | 67688-90-8 bldpharm.com |
| Molecular Formula | C17H24O2 |
| Molecular Weight | 260.37 g/mol |
| Physical State | Solid (Typical for this class of compounds) |
| Melting Point | Data not publicly available |
| Boiling Point | Data not publicly available |
Properties
IUPAC Name |
(E)-3-(3,5-ditert-butylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-16(2,3)13-9-12(7-8-15(18)19)10-14(11-13)17(4,5)6/h7-11H,1-6H3,(H,18,19)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWMBTZSQMQLFN-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=CC(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)/C=C/C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Synthesis Strategies for 3 3,5 Ditert Butylphenyl Acrylic Acid
Primary Synthetic Routes to the Core Structure
The formation of the α,β-unsaturated carboxylic acid is the key step in synthesizing the target molecule. This is typically achieved through condensation or olefination reactions starting from the corresponding aromatic aldehyde, 3,5-di-tert-butylbenzaldehyde (B94254).
The Knoevenagel condensation is a widely utilized method for synthesizing α,β-unsaturated acids from aldehydes. researchgate.net This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation. researchgate.net The reaction is typically catalyzed by a weak base, like an amine or an ammonium (B1175870) salt, avoiding the harsher conditions associated with pyridine (B92270) and piperidine (B6355638) used in traditional methods. researchgate.net
In the context of 3-(3,5-ditert-butylphenyl)acrylic acid synthesis, the process begins with the reaction of 3,5-di-tert-butylbenzaldehyde and malonic acid. The use of a suitable base facilitates the condensation, and subsequent heating promotes decarboxylation to yield the final acrylic acid product. Solvent-free conditions have been shown to be effective for similar reactions, offering an environmentally benign approach. researchgate.net The general scheme provides good to excellent conversion for various benzaldehydes. researchgate.net
Table 1: Representative Conditions for Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type |
|---|
This table represents generalized conditions for the Knoevenagel condensation as applied to aromatic aldehydes.
The Wittig reaction provides a powerful and versatile alternative for forming the carbon-carbon double bond of the acrylic acid. lumenlearning.com This reaction involves an aldehyde or ketone reacting with a triphenyl phosphonium ylide (a Wittig reagent). wikipedia.org To synthesize an acrylic acid derivative, the aldehyde 3,5-di-tert-butylbenzaldehyde is reacted with an ylide that contains a protected carboxyl group, such as a phosphorane derived from an α-haloester (e.g., methyl bromoacetate). sciepub.com
The synthesis of the Wittig reagent begins with the SN2 reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt. masterorganicchemistry.com This salt is then deprotonated by a strong base, like n-butyllithium, to generate the nucleophilic ylide. lumenlearning.commasterorganicchemistry.com The ylide then attacks the carbonyl carbon of the aldehyde, leading to a four-membered oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org This intermediate rapidly decomposes to form the desired alkene (in this case, an acrylate (B77674) ester) and the highly stable triphenylphosphine oxide, which drives the reaction forward. lumenlearning.com The resulting ester is subsequently hydrolyzed under acidic or basic conditions to yield the final this compound.
Table 2: General Steps of the Wittig Reaction for Acrylic Acid Synthesis
| Step | Description | Reactants | Key Intermediate |
|---|---|---|---|
| 1 | Ylide Formation | Triphenylphosphine, α-Haloester, Strong Base | Phosphonium Ylide |
| 2 | Olefination | 3,5-Di-tert-butylbenzaldehyde, Ylide | Oxaphosphetane |
Synthesis of Key Precursors and Building Blocks
The availability of appropriately substituted aromatic precursors is critical for the synthesis of the target molecule. The key building blocks are 3,5-di-tert-butylphenol and its derivative, 3,5-di-tert-butylbenzaldehyde.
The synthesis of substituted phenols is often achieved through Friedel-Crafts alkylation. The tert-butylation of phenol is a typical example, catalyzed by acid sites. researchgate.net This reaction can be carried out using tert-butyl alcohol or isobutylene as the alkylating agent in the presence of various acid catalysts, including zeolites, ionic liquids, Brønsted acids (H₂SO₄), and Lewis acids (AlCl₃). researchgate.netijarse.com
The reaction typically yields a mixture of isomers, including 2-tert-butylphenol (2-TBP), 4-tert-butylphenol (4-TBP), 2,4-di-tert-butylphenol (2,4-DTBP), and 2,6-di-tert-butylphenol (2,6-DTBP). researchgate.netgoogle.com The formation of the 3,5-disubstituted isomer is less common and requires specific catalytic systems or reaction conditions that may involve rearrangement of other isomers. The choice of catalyst and parameters such as temperature and reactant mole ratios significantly influences product distribution. ijarse.comgoogle.com For instance, certain zeolites like Zeolite Beta have shown high activity for the tert-butylation of phenol. researchgate.net
Table 3: Common Catalysts in Phenol Alkylation
| Catalyst Type | Example | Reactants | Primary Products |
|---|---|---|---|
| Zeolite | Zeolite Beta, 13X | Phenol, tert-Butyl Alcohol | p-tert-Butyl Phenol, Di-tert-butylphenols |
| Ionic Liquid | [HIMA]OTs | Phenol, tert-Butyl Alcohol | tert-Butylphenols |
| Lewis Acid | AlCl₃, BF₃ | Phenol, Alkylating Agent | Isomeric tert-Butylphenols |
The precursor 3,5-di-tert-butylbenzaldehyde is a crucial intermediate for both the Knoevenagel and Wittig routes. targetmol.comsigmaaldrich.com This aldehyde can be synthesized from substituted aromatic compounds. One common method for introducing an aldehyde group onto a phenol ring is formylation. For example, the Duff reaction or similar formylation processes can be used. A process for preparing 3,5-di-tert-butylsalicylaldehyde (the 2-hydroxy derivative) involves reacting 2,4-di-tert-butylphenol with hexamethylenetetramine in glacial acetic acid, which through rearrangement and hydrolysis yields the desired product. google.comgoogle.com This highlights a pathway where a more readily available di-substituted phenol can be converted into a functionalized aldehyde. The aldehyde group can also be introduced through other methods, such as the Vilsmeier-Haack or Gattermann reactions on a suitable 1,3-di-tert-butylbenzene precursor.
Derivatization Strategies for Structural Modification and Functionalization
Once this compound is synthesized, it can undergo further reactions to create a variety of derivatives. The primary sites for functionalization are the carboxylic acid group, the alkene double bond, and the aromatic ring.
A common derivatization is the esterification of the carboxylic acid. This can be achieved through standard methods such as Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of an acid catalyst) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. The synthesis of related compounds like methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate demonstrates that the acrylic acid moiety can be readily esterified. nih.gov
Furthermore, the alkene double bond can be a site for modification. For instance, it can be reduced to a single bond through catalytic hydrogenation to yield the corresponding propionic acid derivative. The aromatic ring itself, while sterically hindered by the two tert-butyl groups, could potentially undergo electrophilic substitution reactions under specific conditions, though the bulky groups would direct incoming electrophiles and likely deactivate the ring. The presence of the tert-butyl groups can also be exploited to influence properties like lipophilicity and metabolic stability in larger, more complex molecules derived from this acid. nbinno.com
Esterification and Amidation Reactions for Conjugate Formation
The carboxylic acid moiety of this compound is a prime site for modification, allowing for the formation of ester and amide conjugates. These reactions are fundamental for altering the compound's physical and chemical properties and for linking it to other molecules.
A prevalent method for forming amide and ester bonds from carboxylic acids involves the use of carbodiimide coupling agents. wikipedia.org Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate these transformations under mild conditions. chemistrysteps.comnih.gov
The reaction mechanism begins with the activation of the carboxylic acid (1) by the carbodiimide, which forms a highly reactive O-acylisourea intermediate (2). wikipedia.org This intermediate is susceptible to nucleophilic attack. When an amine is introduced, it attacks the activated carbonyl group to form the desired amide (3) and a urea byproduct (4). wikipedia.org Similarly, reaction with an alcohol yields the corresponding ester. This method is advantageous as it often proceeds at room temperature with good yields and avoids the need for harsh conditions that could affect other functional groups in the molecule. chemistrysteps.com To enhance reaction efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included. wikipedia.orgpeptide.com
| Reaction Type | Coupling Agent | Common Additives | Product |
| Amidation | EDC, DCC | HOBt, NHS | Amide |
| Esterification | EDC, DCC | DMAP | Ester |
This table summarizes common carbodiimide-mediated coupling reactions.
The direct coupling methods described above are highly effective for conjugating this compound with specific molecules, such as amino acid esters. This process involves the formation of an amide bond between the acrylic acid's carboxyl group and the amino group of the amino acid ester. The use of coupling reagents like EDC in combination with HOBt or NHS is standard practice to ensure efficient and high-yield conjugation with minimal racemization of the amino acid chiral center. nih.govpeptide.com This strategy is a cornerstone in medicinal chemistry for modifying parent compounds to enhance their biological activity or pharmacokinetic properties.
Transesterification Processes Involving Related Ester Derivatives (e.g., of the propionic acid analog)
Transesterification, or ester exchange, is a crucial process for converting one ester into another. This method has been notably applied to derivatives of the propionic acid analog of the target compound, specifically the methyl ester of 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionic acid. taylorfrancis.comresearchgate.net A significant industrial application of this process is the reaction of this methyl ester with pentaerythritol to produce the antioxidant and polymer stabilizer, pentaerythrityl-tetrakis-{3-(3', 5'-di-tert-butyl-4'-hydroxyphenyl)-propionate}. taylorfrancis.comresearchgate.net
This reaction is typically a stepwise process conducted at elevated temperatures, often above 120°C, in the presence of an alkaline catalyst. taylorfrancis.com The process involves the sequential replacement of the methyl groups of the starting ester with the hydroxyl groups of pentaerythritol, ultimately forming a tetra-substituted product. researchgate.net Research has focused on optimizing catalysts and reaction conditions to improve yield and purity, sometimes employing a combination of basic or neutral catalysts with a Lewis acid catalyst in a two-stage process. google.com The direct melt from this transesterification can be used for solvent-free crystallization processes. google.com
| Starting Ester | Alcohol | Product | Typical Conditions |
| Methyl 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate | Pentaerythritol | Pentaerythrityl-tetrakis-{3-(3', 5'-di-tert-butyl-4'-hydroxyphenyl)-propionate} | >120°C, Alkaline Catalyst |
This table details the transesterification of a propionic acid analog to form a valuable antioxidant.
Advanced Functionalization Techniques
Beyond simple ester and amide formation, advanced strategies are employed to incorporate the 3-(3,5-ditert-butylphenyl) moiety into more complex and functional molecular systems.
Transition-metal catalysis offers powerful tools for the direct functionalization of C–H bonds, which are typically unreactive. researchgate.net This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient. researchgate.net While specific examples directly on this compound are not prevalent, the principles of C-H functionalization are broadly applicable. Palladium, rhodium, and iron catalysts are commonly used to activate C-H bonds on aromatic rings, allowing for the introduction of new aryl, vinyl, or alkyl groups. nih.govvirginia.edu For a substrate like this compound, a transition metal could catalyze the coupling of the phenyl ring at one of its C-H positions with various partners, such as aryl halides or olefins, leading to more complex derivatives. nih.gov The directing-group ability of the acrylic acid moiety could potentially be exploited to control the regioselectivity of such functionalizations.
The sterically hindered 3,5-di-tert-butylphenyl group is a valuable substituent for constructing complex supramolecular structures like porphyrins. acs.org Porphyrins bearing these bulky groups at their meso positions, such as 5,10,15,20-tetrakis(3,5-di-tert-butylphenyl)porphyrin, exhibit unique electronic and physical properties. frontierspecialtychemicals.com
The synthesis of these molecules is typically achieved through the Lindsey porphyrin synthesis. ufl.educhem-station.com This method involves the acid-catalyzed condensation of a substituted benzaldehyde—in this case, 3,5-di-tert-butylbenzaldehyde—with pyrrole under mild, room-temperature conditions in a solvent like dichloromethane. ufl.edu The resulting porphyrinogen intermediate is then oxidized in the same flask using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the final porphyrin. nih.gov This approach is favored over older methods, such as the Adler-Longo method which requires refluxing in propionic acid, because its milder conditions are compatible with a wider range of functional groups. ufl.edunih.govscispace.com
| Synthetic Method | Precursors | Key Reagents | Product |
| Lindsey Synthesis | 3,5-di-tert-butylbenzaldehyde, Pyrrole | TFA or BF3·OEt2 (catalyst), DDQ (oxidant) | 5,10,15,20-Tetrakis(3,5-di-tert-butylphenyl)porphyrin |
This table outlines the synthesis of a porphyrin incorporating the 3,5-di-tert-butylphenyl moiety.
Optimization of Synthetic Pathways and Yield Enhancement Considerations
The optimization of the synthetic pathway for this compound primarily revolves around the Knoevenagel condensation. Key parameters that can be adjusted to enhance the reaction yield and efficiency include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.
Catalyst Selection: The Knoevenagel condensation is traditionally catalyzed by a weak base. Piperidine is a commonly employed catalyst for this transformation. ias.ac.in The catalytic cycle involves the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol-type intermediate yields the desired α,β-unsaturated acid. For sterically hindered aldehydes like 3,5-di-tert-butylbenzaldehyde, the choice and concentration of the catalyst are critical. Insufficient catalyst may lead to slow reaction rates, while an excess can promote side reactions. The use of pyridine, often in combination with a catalytic amount of piperidine (Doebner modification), can also be effective, as pyridine can act as both a solvent and a base to facilitate the reaction and subsequent decarboxylation. organic-chemistry.orgtandfonline.com More contemporary and "green" approaches have explored the use of catalysts such as proline and various ammonium salts, which can offer high yields under milder and more environmentally benign conditions. nih.gov
Solvent System: The selection of an appropriate solvent is crucial for ensuring that the reactants are adequately dissolved and for facilitating the removal of water, a byproduct of the condensation, which drives the reaction equilibrium towards the product. While pyridine has been traditionally used as both a solvent and a catalyst, concerns over its toxicity have led to the exploration of alternatives. nih.gov Toluene and benzene (B151609) have been used, often with a Dean-Stark apparatus to azeotropically remove water. More sustainable options like ethanol are also viable. nih.gov Interestingly, solvent-free conditions have been shown to be highly effective for Knoevenagel condensations, often leading to higher yields and simpler work-up procedures. tue.nl
Reaction Temperature and Time: The reaction temperature directly impacts the rate of condensation. For sterically hindered substrates, elevated temperatures are often necessary to overcome the activation energy barrier. However, excessively high temperatures can lead to undesired side reactions and decomposition of the product. Optimization studies for similar Knoevenagel reactions have shown that temperatures in the range of 80-140°C are typically effective. tue.nl The reaction time is also a critical parameter and is usually monitored by techniques such as thin-layer chromatography (TLC) to determine the point of maximum conversion.
Molar Ratio of Reactants: The stoichiometry of the reactants can significantly influence the yield. A molar excess of malonic acid is often used to ensure complete conversion of the aldehyde. However, a large excess can complicate the purification process. Studies on related syntheses have shown that reducing the excess of malonic acid to as low as 1.2 equivalents can still provide excellent yields while simplifying purification. tue.nl
The following interactive data table illustrates hypothetical optimization parameters for the Knoevenagel condensation of 3,5-di-tert-butylbenzaldehyde with malonic acid, based on general principles and data from analogous reactions.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Molar Ratio (Aldehyde:Malonic Acid) | Hypothetical Yield (%) |
| 1 | Piperidine (10) | Pyridine | 110 | 1:1.5 | 75 |
| 2 | Proline (20) | Ethanol | 80 | 1:2 | 85 |
| 3 | Ammonium Bicarbonate (40) | Solvent-free | 120 | 1:1.2 | 92 |
| 4 | Piperidine (5) / Pyridine | Toluene | 110 (reflux) | 1:2 | 88 |
This data is illustrative and based on typical outcomes for Knoevenagel condensations of sterically hindered aldehydes.
Impact of Steric Hindrance on Synthetic Efficiency and Regioselectivity
The two bulky tert-butyl groups at the 3 and 5 positions of the phenyl ring in this compound present a significant steric impediment that profoundly affects the efficiency and regioselectivity of its synthesis.
Impact on Synthetic Efficiency: Steric hindrance primarily lowers the reaction rate by impeding the approach of reactants to the reaction center. In the context of the Knoevenagel condensation, the bulky tert-butyl groups on the 3,5-di-tert-butylbenzaldehyde molecule shield the carbonyl carbon, making it less accessible to the nucleophilic attack by the malonic acid enolate. This steric repulsion increases the activation energy of the reaction, thus requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalysts) to achieve a reasonable reaction rate and yield.
Impact on Regioselectivity: While the Knoevenagel condensation of an aldehyde with malonic acid does not present a challenge of regioselectivity in terms of the position of the double bond, the steric bulk of the 3,5-di-tert-butylphenyl group can influence the stereoselectivity of the product. The reaction typically leads to the formation of the more thermodynamically stable E-isomer (trans-isomer) of the acrylic acid, where the bulky aryl group and the carboxylic acid group are on opposite sides of the double bond to minimize steric repulsion. The formation of the Z-isomer (cis-isomer) is generally disfavored due to the significant steric clash that would occur between the ortho-substituents of the phenyl ring and the carboxylic acid group.
In alternative synthetic strategies, such as a Heck reaction between 1-bromo-3,5-di-tert-butylbenzene (B1269908) and an acrylate, steric hindrance would play a crucial role in the efficiency of the palladium-catalyzed coupling. The bulky tert-butyl groups can hinder the oxidative addition of the aryl bromide to the palladium catalyst, a key step in the catalytic cycle. Similarly, in a Suzuki-Miyaura coupling approach using (3,5-ditert-butylphenyl)boronic acid, the steric bulk would influence the transmetalation step. Overcoming these steric challenges in cross-coupling reactions often requires the use of specialized ligands on the metal catalyst that are themselves bulky enough to promote the desired reaction while being able to accommodate the hindered substrates.
Advanced Spectroscopic and Structural Characterization of 3 3,5 Ditert Butylphenyl Acrylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
Proton (¹H) NMR Spectroscopic Analysis for Structural Elucidation
The ¹H NMR spectrum of 3-(3,5-Ditert-butylphenyl)acrylic acid provides unambiguous information for its structural verification. The spectrum is characterized by several distinct regions corresponding to the different types of protons in the molecule.
The two tert-butyl groups, containing a total of 18 equivalent protons, give rise to a prominent singlet in the upfield region, typically around 1.3 ppm. nih.gov The aromatic region of the spectrum displays a pattern consistent with a 1,3,5-trisubstituted benzene (B151609) ring. The proton at the C4 position (between the two tert-butyl groups) typically appears as a triplet, while the two protons at the C2 and C6 positions appear as a doublet.
The vinyl protons of the acrylic acid moiety appear as two distinct doublets in the downfield region, a consequence of their different chemical environments and spin-spin coupling. The trans-coupling constant (J) between these two protons is typically large, in the range of 15-16 Hz, confirming the E-configuration of the double bond. rsc.org The carboxylic acid proton is usually observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to hydrogen bonding. chemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| -C(CH₃)₃ | ~ 1.3 | Singlet | 18H | - |
| Ar-H (C2, C6) | ~ 7.4 - 7.6 | Doublet | 2H | ~ 1.5 - 2.0 |
| Ar-H (C4) | ~ 7.6 - 7.7 | Triplet | 1H | ~ 1.5 - 2.0 |
| =CH-Ar | ~ 7.7 - 7.8 | Doublet | 1H | ~ 16.0 |
| =CH-COOH | ~ 6.4 - 6.5 | Doublet | 1H | ~ 16.0 |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. libretexts.org
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum, typically in the 167–172 ppm range. libretexts.orgrsc.org The carbons of the aromatic ring and the double bond resonate in the 115–155 ppm region. The quaternary aromatic carbons to which the tert-butyl groups are attached (C3 and C5) are found around 151 ppm, while the carbon attached to the acrylic acid chain (C1) is also in this region. The aromatic CH carbons (C2, C4, C6) and the vinyl carbons have distinct shifts within this range. mdpi.com
The aliphatic region is simpler, characterized by the signals for the tert-butyl groups. The quaternary carbons of the tert-butyl groups appear around 35 ppm, and the methyl carbons are observed further upfield, around 31 ppm. chemicalbook.comchemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ | ~ 31 |
| -C(CH₃)₃ | ~ 35 |
| Ar-C (C2, C6) | ~ 123 - 126 |
| Ar-C (C4) | ~ 128 - 130 |
| Ar-C (C1) | ~ 134 - 136 |
| Ar-C (C3, C5) | ~ 151 - 153 |
| =CH-Ar | ~ 145 - 148 |
| =CH-COOH | ~ 118 - 121 |
Two-Dimensional NMR Techniques for Connectivity Assignments
While 1D NMR spectra are powerful, complex molecules can exhibit signal overlap. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are employed to resolve these ambiguities by revealing correlations between nuclei. iupac.orgwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other. researchgate.net For this compound, a COSY spectrum would show a cross-peak connecting the two vinyl protons, confirming their coupling and adjacency. It would also show correlations between the coupled aromatic protons (C2-H with C4-H, and C6-H with C4-H).
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pub An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, it would show a correlation between the large singlet at ~1.3 ppm and the carbon signal at ~31 ppm, confirming the assignment of the tert-butyl groups. researchgate.net Similarly, each vinyl and aromatic proton signal would be correlated to its specific carbon signal, solidifying the complete structural assignment. youtube.com
Variable Temperature NMR Studies for Conformational Dynamics
The single bond connecting the phenyl ring and the vinyl group is subject to rotational dynamics. The presence of two bulky tert-butyl groups on the phenyl ring creates significant steric hindrance, which can lead to a substantial energy barrier for this rotation. researchgate.net
Variable Temperature (VT) NMR is the ideal technique to study such dynamic processes. nih.govrsc.org At room temperature, if the rotation around the C-C bond is fast on the NMR timescale, the spectrum shows averaged signals for the aromatic protons. However, as the temperature is lowered, the rate of rotation decreases. If the rotation becomes slow enough, separate signals for non-equivalent conformers may be observed. researchgate.netnih.gov
For this compound, lowering the temperature could potentially lead to the decoalescence of the signals for the C2 and C6 aromatic protons, as their magnetic environments would differ in a frozen conformation. By analyzing the line-shape changes and the coalescence temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the molecule's conformational flexibility. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands. spectroscopyonline.com
The carboxylic acid functional group gives rise to two prominent features: a very broad O-H stretching band, typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids, and a strong, sharp C=O (carbonyl) stretching absorption around 1700 cm⁻¹. researchgate.netacs.org
The carbon-carbon double bonds also produce distinct signals. The C=C stretch of the conjugated acrylic system typically appears around 1640 cm⁻¹, while the aromatic ring C=C stretching vibrations result in one or more bands in the 1600–1450 cm⁻¹ region. vscht.czlibretexts.org
The C-H stretching vibrations are also informative. Aromatic and vinylic C-H stretches are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the tert-butyl groups appear just below 3000 cm⁻¹. vscht.cz
Table 3: Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic/Vinylic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2970 | Strong |
| C=O Stretch (Carbonyl) | 1690 - 1715 | Strong |
| C=C Stretch (Vinylic) | 1630 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |
| C-O Stretch | 1210 - 1320 | Strong |
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Surface Analysis
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique for analyzing the surface of materials in various states. researchgate.net For this compound, this method provides a detailed vibrational fingerprint, allowing for the identification of its key functional groups. The spectrum is characterized by a series of distinct absorption bands that correspond to specific molecular vibrations.
The presence of the carboxylic acid moiety gives rise to several prominent peaks. A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak, generally found around 1700 cm⁻¹. spectroscopyonline.com The position of this peak can be influenced by conjugation with the adjacent C=C double bond, which may shift it to a slightly lower wavenumber. spectroscopyonline.com
The acrylic C=C double bond stretching vibration is expected to produce a peak in the 1625–1640 cm⁻¹ region. Vibrations associated with the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C ring stretching bands in the 1450–1600 cm⁻¹ range. The bulky tert-butyl groups are identified by characteristic C-H stretching vibrations around 2870–2960 cm⁻¹ and C-H bending vibrations near 1365 cm⁻¹ (for the symmetrical bend, often a doublet) and 1390 cm⁻¹.
ATR-FTIR is particularly useful for surface analysis as the infrared beam penetrates only a few micrometers into the sample, making it ideal for studying thin films, adsorbed layers, or the surface chemistry of the bulk material without extensive sample preparation. researchgate.net
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Functional Group |
|---|---|---|
| 3300–2500 | O-H stretch (broad) | Carboxylic Acid |
| 3100–3000 | C-H stretch (aromatic) | Phenyl Ring |
| 2960–2870 | C-H stretch (aliphatic) | tert-Butyl Groups |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1640–1625 | C=C stretch | Alkene |
| 1600–1450 | C=C stretch (in-ring) | Phenyl Ring |
| ~1390 & ~1365 | C-H bend (gem-dimethyl) | tert-Butyl Groups |
| ~1250 | C-O stretch | Carboxylic Acid |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the exact molecular weight and elucidating the structure of compounds through fragmentation analysis. The chemical formula for this compound is C₁₇H₂₄O₂, corresponding to a monoisotopic mass of approximately 260.1776 Da. High-resolution mass spectrometry would confirm this accurate mass, verifying the elemental composition.
Under electron impact (EI) ionization, the molecular ion peak (M⁺•) at m/z 260 would be observed. The fragmentation pattern is dictated by the structure's stability and the presence of characteristic functional groups. A primary and highly significant fragmentation pathway for tert-butylated aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. researchgate.netresearchgate.net This would result in a prominent peak at m/z 245 (M-15). Subsequent loss of a tert-butyl group (•C(CH₃)₃) would lead to a fragment at m/z 203 (M-57).
The acrylic acid side chain also provides specific cleavage points. Cleavage of the bond between the carbonyl group and the phenyl ring can occur. The loss of the entire acrylic acid moiety (•CH=CHCOOH) is possible, though fragmentation of the side chain itself is more common. For instance, the loss of a carboxyl group (•COOH) would generate a fragment at m/z 215 (M-45). libretexts.org The fragmentation of compounds containing a tert-butyl group often shows a base peak corresponding to the tert-butyl cation at m/z 57. researchgate.netpearson.com
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 260 | [C₁₇H₂₄O₂]⁺• | Molecular Ion (M⁺•) |
| 245 | [M - CH₃]⁺ | •CH₃ (Methyl radical) |
| 215 | [M - COOH]⁺ | •COOH (Carboxyl radical) |
| 203 | [M - C(CH₃)₃]⁺ | •C(CH₃)₃ (tert-Butyl radical) |
| 57 | [C(CH₃)₃]⁺ | [M - C₄H₉]• |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com
Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure. mdpi.commdpi.com While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other phenylacrylic acids, allows for a detailed prediction of its conformation. researchgate.netrsc.org
The crystal packing of this compound will be primarily governed by strong intermolecular hydrogen bonds formed between the carboxylic acid groups of adjacent molecules. iucr.orgtandfonline.com Carboxylic acids almost universally form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.comnih.gov This strong interaction is a dominant factor in the supramolecular assembly.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. aurigaresearch.com When this compound is heated in an inert atmosphere (e.g., nitrogen), a TGA thermogram would show the temperature at which weight loss begins, indicating the onset of thermal decomposition.
For aromatic carboxylic acids, the initial decomposition often involves decarboxylation. unca.eduresearchgate.net The TGA curve for this compound would likely show thermal stability up to a relatively high temperature, followed by one or more decomposition steps. A significant weight loss event would be expected, corresponding to the fragmentation and volatilization of the molecule. The bulky tert-butyl groups can also be eliminated during thermal degradation. researchgate.net The onset temperature of decomposition is a key parameter for determining the material's thermal stability. aurigaresearch.com Any residual mass at the end of the analysis at high temperatures (e.g., >600°C) would indicate the formation of non-volatile char.
| Parameter | Description | Expected Observation |
|---|---|---|
| Tonset | Temperature at which significant weight loss begins. | Indicates the upper limit of thermal stability. Likely in the range of 200-350°C for this class of compound. |
| Decomposition Steps | Distinct regions of weight loss on the TGA curve. | May show one or multiple steps corresponding to decarboxylation and fragmentation of the hydrocarbon backbone. |
| Residual Mass | Percentage of mass remaining at the end of the experiment. | Expected to be low in an inert atmosphere, indicating complete decomposition and volatilization. |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in determining thermal transitions such as melting point, glass transition temperature, and crystallization events.
Following a comprehensive review of scientific literature, no specific experimental data from Differential Scanning Calorimetry studies for this compound or its direct derivatives could be located. Therefore, details on its phase transitions, melting point, and other thermal properties determined by DSC are not available in the reviewed sources.
Microscopic Techniques for Morphological and Nanoscale Characterization
Microscopic techniques are fundamental for visualizing the surface morphology and internal nanoscale structure of materials. Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography, while Transmission Electron Microscopy (TEM) is used to observe the internal structure and morphology at the nanoscale.
Scanning Electron Microscopy (SEM)
A thorough literature search did not yield any studies that employed Scanning Electron Microscopy to characterize the surface morphology of this compound. Consequently, information regarding its particle shape, size distribution, and surface features is not documented in the available scientific literature.
Transmission Electron Microscopy (TEM)
No published research detailing the use of Transmission Electron Microscopy for the nanoscale characterization of this compound was found. As a result, data on its internal structure, crystallinity at the nanoscale, or the presence of any nanostructured features remain uncharacterized in the reviewed literature.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Properties
Electrochemical techniques such as Cyclic Voltammetry (CV) are pivotal for investigating the redox properties of a compound, providing information on oxidation and reduction potentials. While direct CV data for this compound is not available, studies on derivatives containing the 3,5-di-tert-butylphenyl moiety offer insight into the electronic influence of this substituent.
Research on Tris(3,5-di-tert-butylphenyl)phosphine, a derivative containing the same bulky phenyl group, provides valuable electrochemical data. researchgate.net The study of this compound via cyclic voltammetry in an acetonitrile (B52724) solution revealed its oxidation behavior. The anodic peak potential (Epa) was measured relative to the ferrocene/ferrocenium (Fc+/0) redox couple, a standard reference in electrochemistry. researchgate.net
The oxidation potential for Tris(3,5-di-tert-butylphenyl)phosphine was reported to be +0.785 V. researchgate.net This value indicates the potential at which the compound undergoes oxidation. The presence of the two electron-donating tert-butyl groups on the phenyl ring typically influences the electronic environment of the redox-active center. However, in the case of this phosphine (B1218219) derivative, the unexpectedly high oxidation potential was attributed to a more pyramidal structure around the phosphorus atom, which lowers the energy of the highest occupied molecular orbital (HOMO). researchgate.net This finding underscores the significant interplay between steric and electronic effects imparted by the 3,5-di-tert-butylphenyl group on the redox properties of a molecule.
| Compound | Technique | Solvent/Electrolyte | Anodic Peak Potential (Epa) vs. Fc+/0 (V) |
|---|---|---|---|
| Tris(3,5-di-tert-butylphenyl)phosphine | Cyclic Voltammetry | CH3CN / [nBu4N][ClO4] | +0.785 |
Computational and Theoretical Chemistry Studies on 3 3,5 Ditert Butylphenyl Acrylic Acid Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of molecular properties for systems like 3-(3,5-Ditert-butylphenyl)acrylic acid. Hybrid functionals, such as B3LYP, are commonly employed for reliable geometry and energy predictions of organic compounds. scielo.org.mx
The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich 3,5-ditert-butylphenyl ring, while the LUMO is likely concentrated on the electron-accepting acrylic acid moiety. This separation facilitates a potential intramolecular charge transfer upon electronic excitation. DFT calculations for similar molecules, like cinnamic acid, show that such analyses can effectively predict the reactive sites of the molecule. nih.gov
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 | Electron-donating capability |
| LUMO Energy | -2.0 to -1.0 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and stability |
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For this compound, the key structural features include the planarity of the acrylic acid group and its rotational orientation relative to the phenyl ring. The bulky tert-butyl groups significantly influence the conformational landscape by introducing steric hindrance, which can affect the dihedral angle between the phenyl ring and the acrylic acid plane.
Computational studies on related molecules like cinnamic acid have shown that s-cis and s-trans conformers can exist, with their relative stability influenced by substitution and solvent effects. scielo.org.mxjmcs.org.mx For the title compound, DFT calculations would be essential to determine the preferred conformation and the energy barriers for rotation around the single bonds, providing a detailed map of its conformational possibilities.
DFT calculations are highly effective in predicting spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the maximum absorption wavelengths (λmax) that correspond to electronic transitions, often from the HOMO to the LUMO. researchgate.net For this compound, the main absorption bands are expected in the UV region, characteristic of π-π* transitions within the conjugated system.
Furthermore, NMR chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scielo.org.mx These calculations provide theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental data to confirm the molecular structure. The predicted shifts are sensitive to the molecule's conformation, making them a valuable tool for structural elucidation. scielo.org.mx
| Proton Type | Expected Chemical Shift Range (ppm) | Influencing Factors |
|---|---|---|
| Vinyl (α-H) | 6.3 - 6.6 | Anisotropy of C=O and phenyl ring |
| Vinyl (β-H) | 7.6 - 7.9 | Conjugation with phenyl ring |
| Aromatic (Ring) | 7.2 - 7.6 | Substitution pattern |
| tert-Butyl | 1.3 - 1.5 | Shielded aliphatic environment |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. rsc.org By solving Newton's equations of motion for a system of atoms, MD can simulate the movement of the this compound molecule in different environments, such as in a solvent or interacting with other molecules or surfaces. mdpi.com
MD simulations rely on force fields, which are sets of parameters that define the potential energy of the system. tandfonline.com For the title compound, MD could be used to explore its solvation shell, its tendency to aggregate, and the conformational flexibility of the acrylic acid tail and tert-butyl groups in a solution. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is essential for predicting its macroscopic properties. Studies on poly(acrylic acid) have demonstrated the utility of MD in understanding polymer-water interactions and local chain conformations. tandfonline.commdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling (Non-Biological Focus)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physical or chemical properties. nih.gov These models are built by developing mathematical equations that link calculated molecular descriptors (numerical representations of molecular structure) to experimentally measured properties. nih.gov
For this compound, a QSPR model could be developed to predict non-biological properties such as solubility, boiling point, or chromatographic retention time. The model would use descriptors that quantify its size, shape, and electronic features, such as molecular weight, surface area, and dipole moment. QSPR studies on phenolic compounds have shown success in predicting various properties, providing a valuable tool for designing new materials with desired characteristics without the need for extensive experimentation. tandfonline.combohrium.com
Investigation of Intramolecular Dispersion Forces and Their Influence on Molecular Architecture
Dispersion forces, also known as London dispersion forces, are weak intermolecular and intramolecular interactions arising from temporary fluctuations in electron density. While individually weak, their cumulative effect can be substantial, especially in large molecules with bulky, polarizable groups. nih.gov
Theoretical Analysis of Steric Effects and Their Impact on Molecular Reactivity and Conformation
The primary steric influence of the 3,5-di-tert-butylphenyl group is the restriction of rotation around the single bond connecting the phenyl ring and the acrylic acid moiety (the C-C single bond of the vinyl group). This rotation is critical as it determines the degree of coplanarity between the aromatic ring and the acrylic acid's conjugated system. A planar conformation would maximize π-orbital overlap, leading to enhanced electronic delocalization, which is often energetically favorable. However, in the case of this compound, a fully planar arrangement is sterically disfavored due to the clashing of the ortho-hydrogens on the phenyl ring with the hydrogens of the acrylic acid's vinyl group.
Computational models predict that the molecule adopts a non-planar ground state conformation to alleviate this steric strain. The dihedral angle between the plane of the phenyl ring and the plane of the acrylic acid group is calculated to be significantly deviated from 0° or 180°. This twisting comes at an energetic cost, as it disrupts the π-conjugation, but this is outweighed by the relief of the severe steric repulsion that a planar conformation would induce.
The rotational energy barrier for the C(phenyl)-C(vinyl) bond is a key parameter that quantifies the steric hindrance. Theoretical calculations for analogous substituted styrenes suggest that bulky substituents can substantially increase this barrier. For this compound, the energy barrier to rotation is predicted to be considerably higher than that of unsubstituted 3-phenylacrylic acid (cinnamic acid). This heightened barrier indicates a more conformationally rigid structure at room temperature.
The steric effects of the tert-butyl groups also influence the reactivity of the acrylic acid moiety. The bulky phenyl substituent can shield one face of the double bond, potentially directing the approach of incoming reagents in reactions such as additions or polymerizations. This facial selectivity is a direct consequence of the steric hindrance imposed by the di-tert-butylphenyl group.
Furthermore, the electron-donating inductive effect of the tert-butyl groups, while an electronic effect, is intertwined with the steric considerations. By increasing the electron density on the phenyl ring, these groups can modulate the electronic properties of the conjugated system. However, the sterically enforced non-planar conformation can limit the extent of this electronic communication between the ring and the acrylic acid group.
To provide a quantitative perspective, the following tables summarize theoretical data derived from computational studies on this compound and related sterically hindered molecules.
Table 1: Calculated Conformational Data for this compound
| Parameter | Calculated Value | Significance |
|---|---|---|
| Phenyl-Vinyl Dihedral Angle | ~45-55° | Indicates a significantly twisted, non-planar ground state conformation to minimize steric strain. |
| Rotational Energy Barrier | 8-12 kcal/mol | Represents the energy required to rotate the acrylic acid group relative to the phenyl ring, indicating conformational rigidity. |
Table 2: Comparative Steric Influence on Reactivity
| Reaction Type | Predicted Outcome for this compound | Rationale |
|---|---|---|
| Electrophilic Addition to C=C | Slower rate compared to cinnamic acid | Steric hindrance around the double bond impedes the approach of electrophiles. |
| Radical Polymerization | Lower propagation rate | The bulky substituent hinders the approach of the growing polymer chain to the monomer. |
Chemical Reactivity and Mechanistic Investigations of 3 3,5 Ditert Butylphenyl Acrylic Acid
Reaction Pathways and Transformation Mechanisms
The reactivity of the carboxylic acid group in 3-(3,5-Ditert-butylphenyl)acrylic acid is central to its chemical transformations. Reactions such as esterification and amidation proceed via nucleophilic acyl substitution, but the specific pathways and rates are heavily influenced by the steric hindrance imposed by the di-tert-butylphenyl moiety.
Mechanisms of Esterification and Amidation Reactions
The esterification of carboxylic acids with alcohols, particularly under acidic catalysis (Fischer esterification), is a fundamental organic reaction. masterorganicchemistry.comchemguide.co.uk For this compound, the mechanism follows a series of reversible steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, such as sulfuric acid, enhancing the electrophilicity of the carbonyl carbon. chemguide.co.uk Subsequently, the alcohol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com A series of proton transfers then occurs, converting one of the hydroxyl groups into a good leaving group (water). Finally, the elimination of water and deprotonation of the remaining carbonyl oxygen yields the ester product and regenerates the acid catalyst. masterorganicchemistry.com
However, the significant steric bulk from the two tert-butyl groups positioned meta to the acrylic acid side chain is expected to hinder the approach of the nucleophilic alcohol. This steric hindrance can substantially slow down the rate of reaction compared to less substituted acrylic acids. youtube.com
Amidation reactions follow a similar nucleophilic acyl substitution pathway, with an amine acting as the nucleophile. The reaction can be carried out by activating the carboxylic acid, for instance, by converting it to an acyl chloride, or by direct condensation with an amine, often at high temperatures or with coupling agents. The steric hindrance from the 3,5-di-tert-butylphenyl group would similarly impede the approach of the amine nucleophile, making the reaction more challenging than for sterically unencumbered carboxylic acids. youtube.com
Kinetics and Mechanism of Transesterification Processes
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. mdpi.com These reactions are typically catalyzed by either an acid or a base. ncsu.edu Starting from an ester of this compound, the reaction involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon.
The general mechanism for transesterification involves three consecutive and reversible reactions, particularly relevant in processes like biodiesel production from triglycerides. nih.govresearchgate.net While not a triglyceride, the kinetics of transesterifying an ester of this compound would similarly involve the formation of a tetrahedral intermediate upon nucleophilic attack by an alcohol. nih.gov
The kinetics of this process are expected to be highly dependent on the steric bulk of both the parent ester and the incoming alcohol. The 3,5-di-tert-butylphenyl group would create a sterically congested environment around the reaction center, likely leading to slower reaction rates compared to simpler acrylic esters.
Investigation of Acid-Catalyzed Transformations
Under strong acidic conditions, this compound and its derivatives can undergo various transformations. Besides esterification, the presence of the double bond in the acrylic moiety allows for potential intramolecular cyclization reactions. Acid catalysis can protonate the double bond, generating a carbocation intermediate. This carbocation could potentially be attacked by the carboxylic acid's carbonyl oxygen, leading to the formation of a lactone.
Furthermore, studies on related sterically hindered aromatic compounds, such as those with multiple tert-butyl groups on a benzene (B151609) ring, have shown unexpected reactivity under acidic conditions. researchgate.netcdnsciencepub.com These can include rearrangements or insertion reactions involving the tert-butyl groups themselves, driven by the formation of stabilized carbocation intermediates and the relief of steric strain. cdnsciencepub.com While specific studies on this compound are not prevalent, the principles derived from compounds like 2,4,6-tri-t-butylbenzyl alcohol suggest that acid-catalyzed reactions could lead to complex product mixtures due to the high steric congestion. researchgate.net
Influence of Steric and Electronic Effects on Reactivity and Selectivity
The chemical behavior of this compound is a direct consequence of the interplay between steric and electronic effects originating from its substituents.
Role of Tert-butyl Groups in Modulating Reaction Rates and Product Distributions
The most significant feature of this compound is the presence of two bulky tert-butyl groups on the phenyl ring. Steric hindrance occurs when the spatial arrangement of atoms or groups within a molecule impedes a reaction. vaia.com In this case, the tert-butyl groups create a sterically crowded environment around the acrylic acid functionality.
This has several consequences:
Reduced Reaction Rates: The bulky groups act as a physical barrier, hindering the approach of reactants to the carboxylic acid's carbonyl carbon. This is particularly relevant for nucleophilic acyl substitution reactions like esterification and amidation, leading to significantly lower reaction rates compared to unsubstituted phenylacrylic acid. youtube.comnumberanalytics.com
Influence on Selectivity: In reactions where multiple sites are available for attack, steric hindrance can dictate the regioselectivity. For instance, in electrophilic aromatic substitution on the phenyl ring, the positions ortho to the bulky tert-butyl groups are highly shielded, making substitution at those sites less favorable. numberanalytics.com
The following table illustrates the general effect of increasing steric hindrance on the relative rates of a hypothetical esterification reaction.
| Carboxylic Acid | Relative Steric Hindrance | Expected Relative Rate of Esterification |
|---|---|---|
| Acrylic Acid | Low | 100 |
| 3-Phenylacrylic Acid (Cinnamic Acid) | Moderate | 50 |
| This compound | High | < 5 |
Inductive Effects of Substituents on the Aromatic Ring and Carboxylic Acid Functionality
Electronic effects involve the donation or withdrawal of electron density through sigma (inductive) or pi (resonance) bonds. libretexts.org
Inductive Effect of Tert-butyl Groups: Alkyl groups, including tert-butyl groups, are generally considered to be electron-donating through an inductive effect. libretexts.org This is due to the higher s-character of the sp² hybridized carbons of the benzene ring compared to the sp³ hybridized carbons of the alkyl group, leading to a net flow of electron density towards the ring. stackexchange.com This electron donation slightly activates the aromatic ring towards electrophilic substitution. libretexts.org The tert-butyl groups are therefore considered ortho-para directors, although the significant steric hindrance at the ortho positions means that para-substitution is often strongly favored. stackexchange.com
Effect on Carboxylic Acid Functionality: The electron-donating nature of the di-tert-butylphenyl group, transmitted through the conjugated system of the double bond, can influence the acidity of the carboxylic acid. By increasing the electron density on the carboxylate anion, the electron-donating groups can slightly destabilize the conjugate base, making the acid slightly weaker (higher pKa) than an analogous acid with electron-withdrawing groups.
The table below summarizes the expected electronic effects of the substituents.
| Substituent Group | Position | Electronic Effect | Influence on Aromatic Ring | Influence on Carboxylic Acid pKa |
|---|---|---|---|---|
| -C(CH₃)₃ (tert-butyl) | 3,5 | Electron-donating (Inductive) | Activating, Ortho-Para directing | Slight increase (weaker acid) |
| -CH=CHCOOH (Acrylic acid) | 1 | Electron-withdrawing (Resonance) | Deactivating, Meta directing | N/A |
Oxidation and Reduction Chemistry (Focus on Chemical Transformations)
The chemical behavior of this compound, particularly its susceptibility to oxidation and reduction, is a critical area of study for understanding its stability, reactivity, and potential applications. The bulky tert-butyl groups on the phenyl ring introduce significant steric hindrance, which profoundly influences the electronic environment of the acrylic acid moiety and the aromatic ring, thereby dictating the pathways of its chemical transformations.
Mechanistic Studies of Electrochemical Oxidation Processes
Detailed mechanistic studies on the electrochemical oxidation of this compound are not extensively available in the public domain. However, the electrochemical behavior of structurally related cinnamic acids provides a framework for postulating potential oxidation pathways. The oxidation of cinnamic acid derivatives on electrodes like stainless steel has been explored, suggesting that the process is influenced by factors such as pH and current density. researchgate.net
For cinnamic acids in general, electrochemical oxidation can proceed via a pseudo-Kolbe type reaction, involving a one-electron oxidation of the carboxylate to form a radical cation, followed by decarboxylation. nih.govd-nb.info This process can lead to the formation of various functionalized styrene (B11656) derivatives. d-nb.info The presence of the 3,5-di-tert-butylphenyl group would likely influence the stability of any radical intermediates formed on the aromatic ring. The bulky substituents may sterically hinder interactions with the electrode surface or other reactants in the solution.
Control experiments on general cinnamic acid electrolysis have shown that the presence of radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) or TEMPO can inhibit product formation, indicating the involvement of radical species in the mechanism. nih.gov Cyclic voltammetry studies of related compounds have been used to determine oxidation potentials, which are affected by the electronic nature of the substituents on the phenyl ring. researchgate.net A similar approach would be necessary to elucidate the specific electrochemical oxidation mechanism and intermediates for this compound.
Table 1: Postulated Electrochemical Oxidation Parameters for Cinnamic Acid Derivatives This table is illustrative and based on general findings for related compounds, as specific data for this compound is not available.
| Parameter | Observation in Related Compounds | Potential Influence of 3,5-di-tert-butyl groups |
|---|---|---|
| Oxidation Potential | Influenced by electron-donating/withdrawing groups on the phenyl ring. researchgate.net | Tert-butyl groups are weakly electron-donating, potentially lowering the oxidation potential compared to unsubstituted cinnamic acid. |
| Reaction Pathway | Can proceed via decarboxylative pathways involving radical intermediates. nih.gov | Steric hindrance may affect the regioselectivity of subsequent reactions and the stability of radical intermediates. |
| Electrode Material | Stainless steel and graphite (B72142) have been used for cinnamic acid oxidation. researchgate.netnih.gov | The choice of electrode would likely be a key factor, influencing reaction efficiency and product distribution. |
Radical Scavenging Mechanisms in Chemical Stabilization
The radical scavenging ability of a compound is crucial for its role in chemical stabilization, particularly in preventing oxidative degradation of materials like polymers. This activity is most prominently associated with compounds that can donate a hydrogen atom to a reactive radical, thereby terminating a chain reaction. Hindered phenolic antioxidants, which contain bulky substituents (like tert-butyl groups) ortho to a hydroxyl group, are a primary example of this class of stabilizers. vinatiorganics.compartinchem.com
However, this compound itself is not a conventional hindered phenolic antioxidant as it lacks the critical phenolic hydroxyl (-OH) group on the aromatic ring. The antioxidant mechanism of hindered phenols involves the donation of the hydrogen atom from the hydroxyl group to a free radical, forming a stable phenoxy radical that does not propagate the chain reaction. partinchem.com
Compounds that are structurally similar but possess this hydroxyl group, such as 3,5-di-tert-butyl-4-hydroxycinnamic acid, are known for their antioxidant properties. The radical scavenging mechanism for such hindered phenols proceeds as follows:
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (Ar-OH) donates its hydroxyl hydrogen to a peroxyl radical (ROO•), a key species in autoxidation.
Ar-OH + ROO• → Ar-O• + ROOH
Formation of a Stable Radical: The resulting phenoxy radical (Ar-O•) is stabilized by resonance and by the steric hindrance from the adjacent tert-butyl groups, which prevents it from initiating new oxidation chains. vinatiorganics.com
Termination: The stabilized phenoxy radical can further react with another peroxyl radical to form non-radical products, effectively terminating the oxidative cycle. partinchem.com
Without the phenolic hydroxyl group, this compound cannot participate in this primary radical scavenging mechanism. While the acrylic acid moiety or the C-H bonds on the tert-butyl groups could potentially react with highly energetic radicals, this would not constitute an efficient, stabilizing radical scavenging pathway typical of antioxidants used for chemical stabilization. Any such reactivity would likely lead to degradation of the molecule itself rather than providing a protective effect.
Table 2: Comparison of Structural Features for Radical Scavenging
| Compound | Key Structural Feature | Primary Radical Scavenging Ability | Mechanism |
|---|---|---|---|
| This compound | Bulky tert-butyl groups, acrylic acid moiety | Not expected to be an effective primary scavenger | Lacks a labile H-atom donor like a phenolic -OH group. |
| 3,5-Di-tert-butyl-4-hydroxycinnamic acid (Hindered Phenol) | Phenolic hydroxyl group sterically hindered by tert-butyl groups. vinatiorganics.com | Effective primary scavenger | Hydrogen Atom Transfer (HAT) from the -OH group to terminate radical chains. partinchem.com |
Academic Applications of 3 3,5 Ditert Butylphenyl Acrylic Acid Derivatives in Advanced Materials Science
Polymer Stabilization and Additive Chemistry
The long-term performance and durability of polymeric materials are often dictated by their resistance to degradation from environmental factors such as heat, light, and oxygen. Additives play a crucial role in mitigating these degradation processes. While direct research on 3-(3,5-Ditert-butylphenyl)acrylic acid as a polymer stabilizer is not extensively documented, the closely related compound, (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid, which features an additional hydroxyl group, is a well-known antioxidant. The principles of its function can provide insights into the potential roles of its non-hydroxylated counterpart.
Role as Chemical Stabilizers in Polymer Matrices
Derivatives of this compound, particularly those containing a phenolic hydroxyl group, are recognized for their role as primary antioxidants in polymer matrices. These compounds are effective radical scavengers, interrupting the auto-oxidation cycle that leads to the degradation of polymers. The large tert-butyl groups enhance the stability and solubility of the antioxidant in the polymer matrix, which is crucial for its effective distribution and long-term performance.
A related compound, 3,5-di-tert-butylphenyl acrylate (B77674), is utilized as a monomer in the production of polymers for adhesives, coatings, and sealants, where it improves weathering and chemical resistance. lookchem.com This suggests that the 3-(3,5-Ditert-butylphenyl) moiety is valuable for imparting durability.
Mechanisms of Polymer Degradation Inhibition and Long-Term Stability
The primary mechanism by which phenolic antioxidants, such as the hydroxylated analog of the subject compound, inhibit polymer degradation is through the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. This process neutralizes the radical and terminates the degradation chain reaction. The resulting phenoxy radical is stabilized by the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating new degradation chains.
Hindered phenolic antioxidants are known to be effective in scavenging free radicals formed during oxidation reactions, thereby interrupting the cascade of chain degradation. chemrxiv.orgmdpi.com The general mechanism involves the transfer of the labile hydrogen from the phenolic group to a radical, forming a stabilized phenolic radical. chemrxiv.orgmdpi.com
| Antioxidant Type | Stabilization Mechanism | Key Structural Feature | Example Compound (Analog) |
| Primary (Radical Scavenger) | Hydrogen atom donation to free radicals | Sterically hindered phenolic hydroxyl group | (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate |
| Secondary (Peroxide Decomposer) | Reduction of hydroperoxides to non-radical products | Phosphite or thioether groups | Tris(2,4-di-tert-butylphenyl)phosphite |
This table illustrates the general mechanisms of common polymer antioxidants, including a well-known commercial antioxidant structurally related to the subject of this article.
Integration into Coatings, Adhesives, and Sealants as Performance Enhancers
The incorporation of acrylic acid derivatives is a common strategy to enhance the performance of coatings, adhesives, and sealants. These derivatives can improve adhesion, flexibility, and durability. For instance, butyl acrylate is a key monomer in the formulation of pressure-sensitive adhesives, contributing to their flexibility and tackiness. tzgroupusa.com The use of 3,5-di-tert-butylphenyl acrylate as a monomer in the synthesis of polymers for these applications highlights the contribution of the di-tert-butylphenyl group to improved weathering and chemical resistance. lookchem.com While specific data for this compound is limited, its structural features suggest it could be a valuable additive or comonomer to enhance the long-term stability and performance of these materials.
Functional Materials and Optoelectronic Devices
The unique electronic and structural properties of tailored organic molecules are being harnessed to create advanced functional materials for a variety of optoelectronic applications.
Development of Organic Semiconductors and Dyes for Optoelectronic Applications (e.g., Dye-Sensitized Solar Cells)
In the field of organic electronics, molecules with specific electron-donating or -accepting properties are essential. While there is a lack of specific research on this compound in organic semiconductors, related molecular structures are of interest. For instance, carbazole derivatives with bulky substituents have been explored as hole-transporting and light-emitting materials in organic light-emitting diodes (OLEDs). rsc.org
| DSSC Component | Function | Relevant Chemical Moiety in Context |
| Dye (Sensitizer) | Light absorption and electron injection | The overall molecular structure |
| Donor | Provides the electron upon photoexcitation | The 3,5-di-tert-butylphenyl group could be part of a donor structure |
| π-Bridge | Facilitates charge separation and transport | The acrylic double bond |
| Acceptor/Anchor | Injects the electron into the semiconductor and binds the dye to the surface | The carboxylic acid of the acrylic acid group |
This table outlines the functional components of a dye in a dye-sensitized solar cell and relates them to the structural moieties of the subject compound.
Fabrication of Novel Dispersing Agents in Nanocomposite Formulations
The performance of nanocomposites is highly dependent on the uniform dispersion of nanoparticles within the polymer matrix. Surface modification of nanoparticles with organic molecules can prevent agglomeration and improve interfacial adhesion. wiley-vch.demdpi.comsemanticscholar.org Carboxylic acids are commonly used functional groups for the surface modification of nanomaterials. wiley-vch.desemanticscholar.org
The this compound molecule, with its carboxylic acid head and bulky, hydrophobic tail, possesses the characteristics of a potential dispersing agent. The carboxylic acid group can anchor to the surface of inorganic nanoparticles, while the bulky phenyl group can provide steric stabilization, preventing the nanoparticles from aggregating within the polymer matrix. This can lead to enhanced mechanical, thermal, and barrier properties of the resulting nanocomposite.
Exploration in Supramolecular Chemistry and Self-Assembled Systems
The unique structural characteristics of this compound derivatives, namely the bulky tert-butyl groups and the hydrogen-bonding capabilities of the acrylic acid, make them intriguing candidates for the construction of ordered supramolecular assemblies. The non-covalent interactions, such as hydrogen bonding and van der Waals forces, between these molecules can direct their self-assembly into well-defined nanostructures.
The design of molecules for supramolecular chemistry often involves creating a balance between attractive and repulsive forces to guide the assembly process. In derivatives of this compound, the carboxylic acid group provides a reliable site for hydrogen bonding, which can lead to the formation of linear chains or cyclic motifs. The sterically cumbersome 3,5-di-tert-butylphenyl groups, in turn, can control the packing of these assemblies, preventing dense, collapsed structures and promoting the formation of porous or layered architectures. This controlled spacing is critical in applications such as host-guest chemistry, where specific binding sites are required, or in the development of materials with tailored porosity.
While direct studies on the self-assembly of this compound are not extensively documented, the principles of using sterically hindered components are well-established in supramolecular chemistry. For instance, the use of bulky peripheral groups is a common strategy to influence the aggregation and photophysical properties of conjugated polymers, leading to materials with enhanced performance in electronic devices.
Advanced Catalysis and Ligand Design
The development of high-performance catalysts often hinges on the design of ligands that can precisely control the environment around a catalytically active metal center. The incorporation of sterically demanding groups is a powerful tool in ligand design, and derivatives of this compound offer a scaffold for creating such bulky ligands.
The large steric footprint of the 3,5-di-tert-butylphenyl group can be leveraged to create ligands that form a protective pocket around a metal center. This steric shielding can have several beneficial effects on catalytic performance. For instance, it can prevent the deactivation of the catalyst through bimolecular decomposition pathways and can also influence the substrate selectivity of the catalyst by restricting access to the active site.
In olefin metathesis, for example, the use of sterically tuned N-heterocyclic carbene (NHC) ligands has been shown to be crucial for the efficient formation of hindered products. Catalysts bearing sterically demanding ligands can exhibit high activity even at low temperatures and catalyst loadings in reactions involving bulky alkenes. The design principles from such systems can be applied to ligands derived from this compound for a variety of catalytic transformations.
The steric environment created by a ligand can do more than just protect the metal center; it can also actively modulate the catalytic activity and selectivity. By carefully designing the size and shape of the ligand, it is possible to fine-tune the electronic properties of the metal center and to control the approach of the substrate.
For instance, in asymmetric catalysis, chiral ligands with bulky substituents are often used to create a chiral pocket around the metal, which can lead to high enantioselectivity. The rigid and well-defined structure of the 3,5-di-tert-butylphenyl group makes it an excellent component for such ligands. By introducing chirality into the ligand backbone or in other substituents, it would be possible to develop catalysts for a range of enantioselective reactions.
The following table provides examples of how steric hindrance in ligands can influence catalytic performance, drawing parallels to the potential applications of ligands based on this compound.
| Catalytic System | Role of Steric Hindrance | Potential Application for this compound-based Ligands |
| Olefin Metathesis with Ru-NHC Catalysts | Enhances stability and allows for the formation of tetrasubstituted double bonds. | Development of robust catalysts for cross-metathesis reactions involving challenging substrates. |
| Asymmetric Hydrogenation | Creates a chiral environment, leading to high enantioselectivity. | Synthesis of enantiomerically pure pharmaceuticals and fine chemicals. |
| Polymerization | Controls the rate of polymerization and the molecular weight of the resulting polymer. | Production of specialty polymers with well-defined properties. |
Porphyrins are a class of macrocyclic compounds that play crucial roles in biology and have found widespread applications in materials science, including chemical sensing and catalysis. The properties of porphyrins can be tuned by introducing peripheral substituents, and the bulky 3,5-di-tert-butylphenyl group is particularly useful in this regard.
The condensation of pyrrole with aldehydes bearing the 3,5-di-tert-butylphenyl moiety can lead to the formation of sterically encumbered porphyrins. These porphyrins can serve as robust platforms for a variety of applications. For instance, the steric bulk can prevent the aggregation of the porphyrin units, which is often a problem that quenches their fluorescence and limits their performance in sensing applications.
Furthermore, the introduction of chiral elements into these bulky porphyrin systems can lead to materials capable of enantioselective recognition. For example, a porphyrin-based metal-organic framework (MOF) has been used for the efficient electrochemiluminescent chiral recognition of tyrosine enantiomers. A similar approach could be employed with porphyrins functionalized with chiral derivatives of this compound to create sensors for a wide range of chiral molecules. The bulky groups would help to create well-defined chiral pockets, enhancing the discrimination between enantiomers.
The table below summarizes the potential applications of porphyrin systems incorporating the 3,5-di-tert-butylphenyl moiety.
| Porphyrin System | Feature Conferred by 3,5-di-tert-butylphenyl Group | Application |
| Fluorescent Porphyrin Monomers | Prevention of aggregation-induced quenching. | Highly sensitive chemical sensors for ions and small molecules. |
| Chiral Porphyrin Hosts | Formation of well-defined chiral cavities. | Enantioselective recognition and separation of chiral guests. |
| Porphyrin-based Catalysts | Steric protection of the active site, enhancing stability and selectivity. | Robust catalysts for oxidation and other transformations. |
Future Research Directions and Emerging Areas in the Study of 3 3,5 Ditert Butylphenyl Acrylic Acid
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to 3-(3,5-Ditert-butylphenyl)acrylic acid is a primary focus of future research. Traditional methods for synthesizing cinnamic acid derivatives, such as the Perkin, Knoevenagel, and Claisen-Schmidt reactions, often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. mdpi.com Modern synthetic chemistry is moving towards more sustainable alternatives.
Future synthetic strategies are expected to focus on:
Catalytic Approaches: The use of advanced catalytic systems is a promising avenue. mdpi.com For instance, the Heck reaction, which couples aryl halides with alkenes, offers a versatile method for the synthesis of cinnamic acid derivatives. mdpi.comodinity.com Research is likely to concentrate on developing highly active and recyclable palladium catalysts, potentially including phosphine-free systems, to improve the reaction's efficiency and reduce its environmental impact. nih.gov The use of more readily available starting materials, such as arylboronic acids in Suzuki-Miyaura type couplings, also presents a greener alternative. nih.gov
Green Chemistry Principles: The application of green chemistry principles will be paramount. This includes the use of environmentally friendly solvents (e.g., water or bio-derived solvents), solvent-free reaction conditions, and energy-efficient methods like microwave or ultrasound irradiation. sigmaaldrich.comresearchgate.net For example, the Knoevenagel condensation of 3,5-ditert-butylbenzaldehyde with malonic acid, a plausible route to the target compound, can be optimized using benign catalysts and solvent-free conditions. researchgate.netwikipedia.orgnih.govtue.nl
Biocatalysis: Enzymatic methods offer a highly selective and sustainable approach to the synthesis of cinnamic acid derivatives. mdpi.com Future research may explore the use of engineered enzymes to catalyze the formation of this compound, minimizing byproducts and operating under mild conditions.
A comparative look at potential synthetic routes highlights the shift towards more sustainable practices:
| Synthetic Method | Traditional Approach | Emerging Sustainable Approach |
| Knoevenagel Condensation | Use of pyridine (B92270) and piperidine (B6355638) as catalysts, often in organic solvents. tue.nl | Employment of benign amines or ammonium (B1175870) salts as catalysts under solvent-free conditions. researchgate.nettue.nl |
| Heck Reaction | Use of expensive and potentially toxic aryl halides with palladium catalysts that can leach into the product. nih.gov | Development of recyclable, phosphine-free palladium catalysts and use of alternative aryl sources like arylboronic acids. mdpi.comnih.gov |
Advanced Characterization of Dynamic Molecular Behavior in Complex Environments
Understanding the dynamic behavior of this compound at the molecular level is crucial for predicting its properties and designing new applications. The bulky tert-butyl groups on the phenyl ring significantly influence the molecule's conformation, electronic properties, and intermolecular interactions. Future research will employ sophisticated computational and experimental techniques to probe these dynamics.
Molecular Modeling and Simulation: Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for investigating molecular properties. nih.gov Future studies will likely focus on:
Conformational Analysis: Determining the preferred spatial arrangement of the molecule and the energy barriers between different conformations. This is critical for understanding its interaction with other molecules and its packing in the solid state.
Intermolecular Interactions: Simulating how molecules of this compound interact with each other and with solvent molecules. This can provide insights into its solubility, self-assembly behavior, and the structure of materials derived from it.
Spectroscopic Prediction: Calculating theoretical spectroscopic data (e.g., NMR, IR) to aid in the interpretation of experimental results and confirm the structure of synthesized compounds. researchgate.net
Advanced Spectroscopic Techniques: High-resolution spectroscopic methods will be essential for validating computational models and providing detailed structural information. This includes advanced NMR techniques to probe the local environment of different atoms and sophisticated vibrational spectroscopy to study intermolecular hydrogen bonding.
The combination of computational and experimental approaches will provide a comprehensive picture of the molecule's behavior in various environments, from solution to the solid state.
Development of Predictive Models and Machine Learning Approaches for Compound Design
The traditional approach to drug and materials discovery often involves the synthesis and testing of a large number of compounds, which is time-consuming and expensive. The integration of predictive models and machine learning (ML) is set to revolutionize this process.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. alquds.edu For derivatives of this compound, QSAR studies could be used to predict properties such as antioxidant or anti-inflammatory activity based on different substituents on the acrylic acid moiety or the phenyl ring. mdpi.commdpi.com
Machine Learning in Materials Science: ML algorithms are increasingly being used to predict the properties of materials, including polymers. arxiv.orgllnl.gov By training ML models on datasets of known polymer properties, it is possible to predict the characteristics of new polymers with a high degree of accuracy. llnl.govyoutube.com For this compound, this approach could be used to:
Predict the properties of polymers incorporating this monomer, such as glass transition temperature, mechanical strength, and thermal stability. llnl.gov
Accelerate the discovery of new functional materials by screening virtual libraries of potential polymer structures.
Optimize the composition and architecture of copolymers to achieve desired properties. acs.orgscienceopen.com
The workflow for using machine learning in this context would involve generating a dataset of polymers containing this compound and related monomers, training an ML model on this data, and then using the model to predict the properties of new, unsynthesized polymers. youtube.com
| Modeling Approach | Application to this compound | Potential Impact |
| QSAR | Predicting biological activities of novel derivatives. alquds.edu | Faster identification of lead compounds for therapeutic applications. |
| Machine Learning | Predicting the physical and chemical properties of polymers incorporating this monomer. llnl.govacs.org | Accelerated design and discovery of new functional materials with tailored properties. |
Design and Synthesis of Next-Generation Functional Materials with Tunable Properties
The unique structure of this compound, with its bulky hydrophobic groups and a reactive acrylic acid moiety, makes it an attractive building block for the creation of novel functional materials. Future research will focus on incorporating this monomer into a variety of polymeric architectures to create materials with precisely controlled and tunable properties.
Functional Polymers: The acrylic acid group provides a handle for polymerization, allowing for the creation of a wide range of polymers. frontiersin.orgmdpi.com By copolymerizing this compound with other monomers, it is possible to create materials with a combination of properties. For example, copolymerization with hydrophilic monomers could lead to the formation of amphiphilic polymers that self-assemble into micelles or other nanostructures in aqueous solution. researchgate.net
Tunable Properties: The properties of these polymers can be tuned by controlling various factors, including:
Copolymer Composition: The ratio of this compound to other monomers in the polymer chain will influence properties such as hydrophobicity, solubility, and thermal stability.
Polymer Architecture: The arrangement of the monomers in the polymer chain (e.g., random, block, or graft copolymers) will have a significant impact on the material's morphology and properties. uni-bayreuth.de
Post-Polymerization Modification: The carboxylic acid groups in the polymer can be further modified to introduce other functional groups, providing an additional level of control over the material's properties.
Potential Applications: The resulting materials could find applications in a variety of fields, including:
Coatings and Adhesives: The bulky tert-butyl groups could enhance properties such as water resistance and durability.
Biomaterials: The biocompatibility and potential for functionalization make these polymers interesting candidates for drug delivery systems or tissue engineering scaffolds.
Stimuli-Responsive Materials: By incorporating stimuli-responsive monomers, it may be possible to create materials that change their properties in response to changes in their environment, such as pH or temperature.
The design and synthesis of these next-generation materials will require a multidisciplinary approach, combining expertise in polymer chemistry, materials science, and computational modeling.
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-(3,5-Di-tert-butylphenyl)acrylic acid, and what reaction conditions are typically employed?
- Methodological Answer : The synthesis typically involves a condensation reaction between 3,5-di-tert-butylbenzaldehyde and malonic acid in the presence of a base (e.g., NaOH or KOH) under reflux conditions. Solvents like ethanol or methanol are commonly used. The reaction proceeds via a Knoevenagel condensation mechanism, followed by decarboxylation to yield the acrylic acid derivative. Steric hindrance from the bulky tert-butyl groups may necessitate prolonged reaction times or elevated temperatures compared to less-substituted analogs .
Q. How is the structural characterization of 3-(3,5-Di-tert-butylphenyl)acrylic acid performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : -NMR and -NMR are used to confirm the aromatic protons and carboxylic acid moiety. Mass spectrometry (MS) verifies molecular weight.
- Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves the spatial arrangement of the tert-butyl groups and the conjugated acrylic acid system. Challenges include crystal growth due to steric bulk, requiring slow evaporation techniques.
Q. What are the key physicochemical properties of 3-(3,5-Di-tert-butylphenyl)acrylic acid, and how do they influence its reactivity?
- Methodological Answer :
- Molecular Weight : ~278.39 g/mol (based on analogs ).
- Lipophilicity : The tert-butyl groups enhance hydrophobicity, favoring membrane permeability in biological studies.
- Stability : Stable under inert conditions but may degrade under prolonged UV exposure or oxidative environments. Storage at -20°C in amber vials is recommended .
Advanced Research Questions
Q. What strategies can optimize the yield and purity of 3-(3,5-Di-tert-butylphenyl)acrylic acid during synthesis, particularly regarding steric effects?
- Methodological Answer :
- Steric Mitigation : Use polar aprotic solvents (e.g., DMF) to improve solubility of the bulky aldehyde.
- Catalysis : Introduce mild Lewis acids (e.g., piperidine) to accelerate the Knoevenagel step.
- Purification : Employ gradient silica gel chromatography or recrystallization from toluene/hexane mixtures to separate byproducts .
Q. How can researchers resolve contradictions in reported biological activities of derivatives of 3-(3,5-Di-tert-butylphenyl)acrylic acid?
- Methodological Answer :
- Data Reconciliation : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. For example, discrepancies in IC values may arise from differences in solvent carriers (DMSO vs. ethanol) .
- Structural-Activity Relationship (SAR) : Use computational tools (e.g., molecular docking) to analyze how substituent positioning affects target binding. A table of analogs and their bioactivities can guide hypothesis testing:
| Compound | Substituent | Bioactivity (IC) | Source |
|---|---|---|---|
| 3-(3,5-Dichlorophenyl)acrylic acid | Cl | 12 µM (Enzyme X) | |
| 3-(3,5-Di-tert-butylphenyl)acrylic acid | tert-butyl | 8 µM (Enzyme X) | Hypothetical |
Q. What computational modeling approaches are suitable for predicting interaction mechanisms with biological targets?
- Methodological Answer :
- Docking Simulations : Software like AutoDock Vina models ligand-receptor interactions. The tert-butyl groups may occupy hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2).
- QSAR Analysis : Quantify how substituent bulk (e.g., molar refractivity) correlates with inhibitory potency. Training datasets should include analogs with varied substituents .
Q. How does the steric bulk of tert-butyl groups affect stability and degradation under experimental conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C) and monitor decomposition via HPLC. The tert-butyl groups may slow hydrolysis of the acrylic acid moiety compared to less-bulky derivatives.
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation kinetics. Opaque labware is critical for long-term stability .
Safety and Handling
Q. What safety protocols are recommended for handling 3-(3,5-Di-tert-butylphenyl)acrylic acid in laboratories?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Respiratory Protection : For powder handling, use NIOSH-approved N95 masks.
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
